3-(Piperazin-1-yl)quinoxalin-2(1H)-one
Overview
Description
3-(Piperazin-1-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a receptor antagonist in various biological pathways.
Mechanism of Action
Target of Action
The primary target of 3-(Piperazin-1-yl)quinoxalin-2(1H)-one is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is present in various neuro-anatomical regions . It plays a crucial role in various physiological functions, making it a potential therapeutic target for conditions such as anxiety, depression, nociception, and cognitive function .
Mode of Action
This compound acts as a 5-HT3 receptor antagonist . It binds to the 5-HT3 receptors, inhibiting their function. This inhibition can lead to various changes in the body, depending on the specific physiological function that the 5-HT3 receptors are involved in .
Biochemical Pathways
It is known that the compound’s action on the 5-ht3 receptors can influence the serotonin system, which plays a key role in mood regulation and other cognitive functions .
Pharmacokinetics
The compound has an optimal log P value and a significant pA2 value . The log P value is a measure of the compound’s lipophilicity, which can influence its absorption and distribution in the body. The pA2 value is a measure of the compound’s potency as an antagonist . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
In animal models of depression, this compound has shown an antidepressant-like effect . For example, it has been found to enhance the antidepressant action of fluoxetine and bupropion in the forced swim test and tail suspension test . It also potentiated the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice and reversed reserpine-induced hypothermia in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)quinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with piperazine. One common method includes the nucleophilic substitution reaction where 2-chloroquinoxaline reacts with piperazine under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction is often catalyzed by a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors with precise temperature and pressure controls, and employing continuous flow techniques to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)quinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a receptor antagonist in neurotransmitter pathways.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazin-1-yl)quinoxalin-2-yl methanone: Another quinoxaline derivative with similar receptor antagonist properties.
2-(Pyridin-2-yl)quinoxaline: Shares the quinoxaline core but differs in its substitution pattern, leading to different biological activities.
Uniqueness
3-(Piperazin-1-yl)quinoxalin-2(1H)-one is unique due to its specific interaction with serotonin receptors, which distinguishes it from other quinoxaline derivatives. Its dual functionality, combining the quinoxaline and piperazine rings, provides a versatile scaffold for developing new therapeutic agents.
Properties
IUPAC Name |
3-piperazin-1-yl-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12-11(16-7-5-13-6-8-16)14-9-3-1-2-4-10(9)15-12/h1-4,13H,5-8H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHKPSBTQOQTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506883 | |
Record name | 3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55686-32-3 | |
Record name | 3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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